molecular formula C17H18ClN3O4S B2853995 1-Benzyl-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine CAS No. 313402-92-5

1-Benzyl-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine

Cat. No.: B2853995
CAS No.: 313402-92-5
M. Wt: 395.86
InChI Key: ZZMAQXQYAFQFBB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine is a chemical compound with the molecular formula C17H18ClN3O4S and a molecular weight of 395.86. This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a 2-chloro-5-nitrobenzenesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2-chloro-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-Benzyl-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups on the benzene ring. Common reagents for these reactions include nucleophiles like amines and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-benzyl-4-(2-chloro-5-aminobenzenesulfonyl)piperazine .

Scientific Research Applications

1-Benzyl-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

1-Benzyl-4-(2-chloro-5-nitrobenzenesulfonyl)piperazine can be compared with other similar compounds, such as:

  • 1-Benzyl-4-(2-chloro-4-nitrobenzenesulfonyl)piperazine
  • 1-Benzyl-4-(4-methyl-3-nitrobenzenesulfonyl)piperazine
  • 1-Benzyl-4-(3-nitrobenzenesulfonyl)piperazine
  • 1-Benzyl-4-(2-nitrobenzenesulfonyl)piperazine

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-benzyl-4-(2-chloro-5-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-16-7-6-15(21(22)23)12-17(16)26(24,25)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMAQXQYAFQFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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